molecular formula C18H29N3OS B11369374 N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}thiophene-2-carboxamide

N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}thiophene-2-carboxamide

Cat. No.: B11369374
M. Wt: 335.5 g/mol
InChI Key: CLQRVUASLQFVGE-UHFFFAOYSA-N
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Description

N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}thiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiophene ring, a cyclohexyl group, and an ethylpiperazine moiety, making it a versatile molecule for research and industrial purposes.

Properties

Molecular Formula

C18H29N3OS

Molecular Weight

335.5 g/mol

IUPAC Name

N-[[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl]thiophene-2-carboxamide

InChI

InChI=1S/C18H29N3OS/c1-2-20-10-12-21(13-11-20)18(8-4-3-5-9-18)15-19-17(22)16-7-6-14-23-16/h6-7,14H,2-5,8-13,15H2,1H3,(H,19,22)

InChI Key

CLQRVUASLQFVGE-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2(CCCCC2)CNC(=O)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene-2-carboxamide core. This can be achieved through the reaction of thiophene-2-carboxylic acid with appropriate amines under dehydrating conditions. The cyclohexyl group is introduced via a Grignard reaction or other alkylation methods, followed by the incorporation of the ethylpiperazine moiety through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various assays.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor in enzyme assays.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The ethylpiperazine moiety may interact with receptors or enzymes, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}thiophene-2-carboxamide is unique due to its combination of a cyclohexyl group and ethylpiperazine moiety, which may confer distinct pharmacological properties and chemical reactivity compared to other similar compounds.

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